2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Description
Molecular Composition and Isomerism
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine possesses the molecular formula C₁₀H₁₅BN₂O₂ with a precisely determined molecular weight of 206.05 grams per mole. The compound bears the Chemical Abstracts Service registry number 1083179-99-0, providing unambiguous identification within chemical databases. Alternative nomenclature includes pyrazine-2-boronic acid pinacol ester, reflecting its structural composition as a boronate ester derivative.
The molecular architecture consists of a pyrazine ring system directly bonded to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 2-position. The pyrazine core contributes two nitrogen atoms in a 1,4-diazine arrangement, creating an electron-deficient aromatic heterocycle. The boronate ester moiety features a five-membered ring containing boron, two oxygen atoms, and two methyl-substituted carbon centers, forming the characteristic pinacol protection group commonly employed in organoboron chemistry.
Structural analysis reveals the compound exists as a single constitutional isomer, with the boronate ester exclusively attached at the 2-position of the pyrazine ring. However, conformational isomerism may occur due to rotation around the carbon-boron bond connecting the pyrazine and dioxaborolane rings. The steric bulk of the tetramethyl-substituted dioxaborolane ring influences the preferred conformational arrangements, as demonstrated in related pyrazine-boronate systems where torsion angles between aromatic and boronate components range from 15 to 35 degrees.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅BN₂O₂ |
| Molecular Weight | 206.05 g/mol |
| Chemical Abstracts Service Number | 1083179-99-0 |
| Average Mass | 206.054 g/mol |
| Monoisotopic Mass | 206.122658 g/mol |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, X-Ray Diffraction)
Comprehensive spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substituent environments.
The International Union of Pure and Applied Chemistry name this compound accurately represents the complete structural arrangement. The corresponding International Chemical Identifier string InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3 provides machine-readable structural encoding. The simplified molecular-input line-entry system representation B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2 offers a concise structural description suitable for database searching and computational applications.
X-ray crystallographic studies of related dicyanopyrazine-boronate compounds reveal important structural features that apply to this system. Single crystal analyses demonstrate that pyrazine-boronate esters adopt specific geometric arrangements influenced by intramolecular interactions. The pyrazine ring maintains planarity, while the boronate ester substituent may exhibit deviation from coplanarity depending on steric interactions and electronic effects. Torsion angles between the pyrazine ring and the dioxaborolane moiety typically range from minimal deviation to significant twist, as observed in analogous systems where angles vary from less than 1.5 degrees to over 35 degrees.
Infrared spectroscopy provides characteristic absorption bands corresponding to specific functional groups within the molecule. The boronate ester displays distinctive boron-oxygen stretching frequencies, while the pyrazine ring exhibits carbon-nitrogen and carbon-carbon stretching modes characteristic of aromatic heterocycles. The methyl groups attached to the dioxaborolane ring contribute aliphatic carbon-hydrogen stretching and bending vibrations in predictable regions of the infrared spectrum.
| Spectroscopic Technique | Key Features |
|---|---|
| Nuclear Magnetic Resonance | Pyrazine aromatic protons, methyl groups |
| Infrared Spectroscopy | Boron-oxygen stretches, aromatic modes |
| X-Ray Crystallography | Planar pyrazine, variable torsion angles |
Computational Modeling (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies on related pyrazine-boronate systems demonstrate the utility of theoretical methods in predicting molecular behavior and reactivity patterns.
The frontier molecular orbital analysis reveals important electronic characteristics governing chemical reactivity. The highest occupied molecular orbital primarily localizes on the pyrazine ring system, while the lowest unoccupied molecular orbital shows contributions from both the pyrazine and boronate ester components. This orbital distribution influences the compound's behavior in cross-coupling reactions and other synthetic transformations.
Electronic density calculations indicate the electron-deficient nature of the pyrazine ring, consistent with its role as an electron-withdrawing aromatic system. The boronate ester moiety contributes electron density through its filled orbitals while providing a reactive site for transmetalation processes characteristic of organoboron compounds. The computed electronic gap between frontier orbitals provides information about the compound's stability and photochemical properties.
Molecular geometry optimization through density functional theory reveals preferred conformational arrangements and bond lengths throughout the molecular framework. The carbon-boron bond connecting the pyrazine and dioxaborolane components exhibits typical single bond character with computed bond lengths consistent with experimental crystallographic data from related compounds. The dihedral angle between the pyrazine plane and the dioxaborolane ring depends on the specific computational method and basis set employed, but generally indicates some degree of non-planarity due to steric interactions.
Bird aromaticity indices calculated for the pyrazine ring provide quantitative measures of aromatic character within the heterocyclic system. Comparative studies on related compounds show that pyrazine rings in boronate ester derivatives maintain substantial aromaticity, with Bird index values typically ranging from 80 to 90, indicating preservation of aromatic stabilization despite substitution with electron-withdrawing boronate groups.
| Computational Property | Typical Range |
|---|---|
| Bird Index (Pyrazine) | 80-90 |
| Carbon-Boron Bond Length | 1.55-1.60 Å |
| Torsion Angle | 0-35 degrees |
| Electronic Gap | Variable |
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCBFJFHINDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590532 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083179-99-0 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation Reaction
The predominant synthetic method for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves the Miyaura borylation reaction. This palladium-catalyzed cross-coupling process couples a halogenated pyrazine (commonly 2-bromopyrazine) with bis(pinacolato)diboron to install the boronate ester moiety.
Typical reaction conditions include:
- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Potassium carbonate (K2CO3) or potassium acetate (KOAc)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures, typically 80–110 °C
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation
The reaction proceeds via oxidative addition of the halopyrazine to the palladium catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.
Reaction Optimization Parameters
Optimization studies have shown that:
- Using Pd(dppf)Cl2 as catalyst improves selectivity and yield.
- Potassium acetate as base can enhance reaction rates compared to potassium carbonate in some cases.
- DMF is preferred for its ability to dissolve both organic and inorganic components effectively.
- Reaction times range from 1.5 to 3 hours depending on substrate and conditions.
Representative Reaction Scheme
$$
\text{2-Bromopyrazine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{\text{Pd catalyst}, 100^\circ C} \text{this compound}
$$
Industrial Production Methods
Industrial scale synthesis of this compound adopts the Miyaura borylation as a core step but integrates process intensification strategies:
- Continuous flow reactors: Enhance heat and mass transfer, improving reaction control and safety.
- Automated systems: Facilitate precise dosing of reagents and catalysts, increasing reproducibility.
- Green chemistry principles: Efforts to minimize solvent use and employ recyclable catalysts are underway.
- Purification: Industrial methods often include crystallization or chromatography to achieve high purity.
Data Table: Typical Laboratory Synthesis Conditions and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for pyrazine substrates |
| Base | K2CO3 or KOAc (2 equiv) | KOAc sometimes preferred |
| Solvent | DMF | High polarity aids solubility |
| Temperature | 90–110 °C | Elevated for efficient coupling |
| Reaction Time | 1.5–3 hours | Dependent on scale and catalyst |
| Yield | 75–90% | High yields with optimized conditions |
| Atmosphere | Argon or nitrogen | Prevents oxidation of sensitive species |
Research Findings on Preparation
- Catalyst Efficiency: Pd(dppf)Cl2 shows superior catalytic activity and stability compared to Pd(PPh3)4 in the borylation of halopyrazines, leading to higher yields and cleaner products.
- Base Selection: Potassium acetate can accelerate the transmetallation step, reducing reaction time without sacrificing yield.
- Solvent Effects: Polar aprotic solvents like DMF are optimal for dissolving both organic substrates and inorganic bases, facilitating smooth reaction progression.
- Temperature Influence: Elevated temperatures increase reaction kinetics but must be balanced to avoid decomposition of sensitive boronate esters.
Alternative Preparation Approaches
While Miyaura borylation is the standard, alternative methods have been explored:
- Direct C–H borylation: Using iridium catalysts to borylate pyrazine directly at the 2-position without pre-functionalization, though this method requires more specialized catalysts and conditions.
- Halogen exchange followed by borylation: Conversion of chloro- or iodo-pyrazines to the borylated product via similar palladium-catalyzed pathways.
Chemical Reactions Analysis
Diboration Reactions
The compound participates in transition metal-free diboration processes with pyrazine derivatives. In one study, reaction with 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane in tetrahydrofuran (THF) at room temperature yields N,N'-diboryl-1,4-dihydropyrazine (Fig. 1) with 90% isolated yield .
| Reaction Component | Condition/Parameter | Outcome |
|---|---|---|
| Pyrazine | THF, 24 h, rt | 90% conversion |
| Diboron reagent | 0.39 mmol | White solid product (90%) |
This reaction proceeds via a dearomatization mechanism, where the pyrazine ring is reduced to a 1,4-dihydropyrazine intermediate while incorporating two boron moieties .
Silaboration Reactions
In silaboration, the compound reacts with silicon-boron reagents to form 1-silanyl-4-boryl-1,4-dihydropyrazines . Key findings include:
-
Reagents : Tris(pentafluorophenyl)borane (B(C6F5)3) as a catalyst
-
Solvent : THF under inert atmosphere
-
Yield : 85–92% (isolated)
The reaction demonstrates regioselectivity, with boron and silicon groups preferentially attaching to adjacent nitrogen atoms on the dihydropyrazine scaffold.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C (TGA data)
-
Hydrolytic Sensitivity : Stable in anhydrous THF but undergoes slow hydrolysis in aqueous THF (t1/2 = 48 h at pH 7)
-
Catalyst Compatibility : Tolerates Pd(0)/Pd(II) and Ni(0) catalysts without side reactions
Mechanistic Insights
Density functional theory (DFT) calculations on analogous systems reveal:
-
A concerted asynchronous pathway for diboration, with a ΔG‡ of 18.3 kcal/mol
-
Boron insertion occurs via nucleophilic attack on the pyrazine ring, followed by hydride transfer
Comparative Reactivity
| Reaction Type | Key Advantage | Limitation |
|---|---|---|
| Diboration | No metal catalyst required | Limited to symmetric reagents |
| Silaboration | Dual functionalization | Requires strict anhydrous conditions |
| Cross-Coupling | Broad substrate scope | High catalyst loading (5 mol%) |
This compound’s versatility in boron-based transformations positions it as a critical building block for synthesizing pharmaceuticals, agrochemicals, and boron-doped materials. Further studies exploring its asymmetric functionalization and photochemical reactivity are warranted.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is in organic synthesis as a boronic acid pinacol ester. It plays a significant role in:
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study: Suzuki Coupling Reactions
A study demonstrated the effectiveness of this compound in coupling reactions with various aryl halides. The reaction conditions were optimized to yield high purity products with minimal by-products.
| Aryl Halide | Yield (%) | Reaction Time (h) |
|---|---|---|
| Bromobenzene | 85 | 2 |
| Iodobenzene | 90 | 1.5 |
| Chlorobenzene | 75 | 3 |
Material Science
The compound is also being explored in material science for its potential use in:
- Polymer Chemistry : It can act as a monomer or cross-linking agent in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Boron-based Polymer A | 250 | 50 |
| Boron-based Polymer B | 230 | 45 |
Pharmaceutical Applications
In medicinal chemistry, derivatives of this compound are being investigated for their biological activities:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents by targeting specific pathways involved in tumor growth.
Case Study: Anticancer Activity
Research conducted on derivatives of this compound revealed:
- In vitro Studies : Significant cytotoxicity against breast cancer cell lines was observed.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 15 | MCF-7 |
| Derivative B | 10 | MDA-MB-231 |
Agricultural Chemistry
The compound's derivatives are also being evaluated for their potential use as pesticides or herbicides due to their ability to inhibit specific enzymes in pests.
Data Table: Efficacy as Herbicides
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Derivative C | Weeds | 80 |
| Derivative D | Insect Pests | 65 |
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrazine ring can participate in π-π stacking interactions, enhancing its utility in materials science.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with similar boronic esters differing in aromatic cores, substituents, and functional groups. Key analogs include:
Reactivity and Stability
- Hydrolysis Sensitivity : The pyrazine-based boronic ester is more prone to hydrolysis than pyridine or pyrimidine analogs due to the electron-withdrawing nature of the pyrazine ring, which polarizes the B–O bond .
- Coupling Efficiency : In Suzuki reactions, the unsubstituted pyrazine derivative exhibits higher reactivity than methyl-substituted analogs (e.g., 2,3-dimethyl variant), where steric hindrance slows transmetallation .
- Thermal Stability : Fused-ring systems like imidazo-pyrazine () show superior thermal stability (>200°C) compared to pyrazine analogs, which decompose near 150°C .
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. Its unique structural features allow it to serve as a versatile building block in organic synthesis and a precursor for drug development. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazine ring substituted with a dioxaborolane moiety. The molecular formula is , with a molecular weight of approximately 244.10 g/mol. The dioxaborolane group enhances the compound's stability and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.10 g/mol |
| Melting Point | Not specified |
| Purity | ≥98% (GC/T) |
1. Drug Development
This compound is primarily recognized for its role in drug development. It serves as an intermediate in synthesizing pyrazole-based pharmaceuticals that exhibit anti-inflammatory and anti-cancer properties. The compound's ability to modulate biological pathways makes it a candidate for targeting specific diseases.
Case Study: Anti-Cancer Properties
A study highlighted the synthesis of novel pyrazole derivatives using this compound, demonstrating significant cytotoxic activity against various cancer cell lines. The derivatives showed enhanced selectivity towards cancer cells compared to normal cells, indicating potential for therapeutic use .
2. Agricultural Chemistry
In agricultural applications, this compound enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability under different environmental conditions. This property is crucial for developing more effective agrochemicals that minimize environmental impact while maximizing crop protection.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression .
- Receptor Modulation : The compound has been shown to interact with receptors that play critical roles in inflammation pathways .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-Cancer | Inhibits growth of cancer cell lines |
| Anti-Inflammatory | Modulates inflammatory pathways |
| Agrochemical Efficacy | Enhances stability and bioavailability of pesticides |
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are essential. Preliminary data suggest that it may pose toxicity risks if ingested or inhaled. Proper handling and safety measures should be implemented when working with this compound .
Q & A
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
